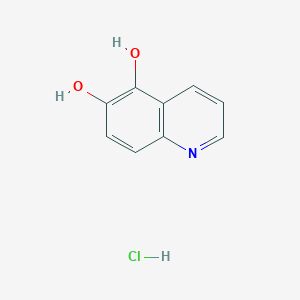

Quinoline-5,6-diolhydrochloride

描述

Quinoline-5,6-diol hydrochloride is a quinoline derivative characterized by hydroxyl groups at positions 5 and 6 of the quinoline ring and a hydrochloride salt. Quinoline-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The diol functional group enhances polarity and hydrogen-bonding capacity, which may influence solubility and receptor interactions. Hydrochloride salts, commonly used to improve stability and bioavailability, are prevalent in pharmaceutical applications .

属性

IUPAC Name |

quinoline-5,6-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c11-8-4-3-7-6(9(8)12)2-1-5-10-7;/h1-5,11-12H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJRPDCDHRCBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)O)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline-5,6-diolhydrochloride, can be achieved through various methods. Some common synthetic routes include:

Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

Catalytic Systems: The use of catalysts such as clay, ionic liquids, or metal catalysts can enhance the efficiency of the synthesis.

One-Pot Reactions: These reactions involve combining all reactants in a single reaction vessel, simplifying the process and reducing waste.

Solvent-Free Conditions: Reactions conducted without solvents can be more environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are commonly employed to achieve these goals .

化学反应分析

Types of Reactions

Quinoline-5,6-diolhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-5,6-dione, while reduction can produce quinoline-5,6-diol .

科学研究应用

Therapeutic Applications

1. Anticancer Activity

Quinoline derivatives, including quinoline-5,6-diolhydrochloride, have been extensively studied for their anticancer properties. Research indicates that quinoline compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain quinoline derivatives inhibit the proliferation of lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

- Objective: To evaluate the cytotoxic effects of quinoline-based compounds on cancer cell lines.

- Method: MTT colorimetric assay was employed to assess cell viability.

- Results: Compounds derived from quinoline exhibited promising cytotoxicity against multiple cancer cell lines, suggesting their potential as leads for drug development .

2. Antimicrobial Activity

This compound has also shown efficacy as an antimicrobial agent. Various studies have highlighted its ability to inhibit bacterial growth and combat infections caused by resistant strains. The compound's mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antibacterial Evaluation

- Objective: To assess the antibacterial properties of synthesized quinoline derivatives.

- Method: Compounds were tested against standard bacterial strains using disc diffusion and broth microdilution methods.

- Results: Several derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating their potential in treating bacterial infections .

Mechanistic Insights

The biological activities of quinoline derivatives can be attributed to their ability to interact with various biological targets. For example:

- Enzyme Inhibition: Quinoline compounds have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .

- DNA Intercalation: Certain quinoline analogs can intercalate into DNA, affecting gene expression and cellular proliferation .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives often involves innovative chemical strategies that enhance their biological activity. Recent advances in synthetic methodologies have allowed for the creation of complex quinoline structures with improved pharmacological profiles.

作用机制

The mechanism of action of Quinoline-5,6-diolhydrochloride involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of nucleic acids or disrupt cell membrane integrity . Its anticancer effects could be attributed to its ability to induce apoptosis or inhibit cell proliferation .

相似化合物的比较

Table 1: Structural and Functional Group Comparison

Key Observations:

- Functional Groups: The 5,6-diol groups in Quinoline-5,6-diol hydrochloride distinguish it from amino (e.g., 6-aminoquinoline HCl) or halogenated (e.g., 4-chloro-6,7-dimethoxyquinoline) derivatives. Diols enhance hydrophilicity, whereas chloro or methoxy groups increase lipophilicity .

- Salt Forms: Hydrochloride salts improve crystallinity and stability compared to free bases. For example, 6-aminoquinoline HCl is stored in light-resistant containers to prevent degradation, a common requirement for such salts .

Key Observations:

- Halogenation: Chlorination using POCl₃ is a standard method for introducing chloro substituents, as seen in 4-chloro-6,7-dimethoxyquinoline .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- Thermal Stability: High melting points (e.g., 403–404 K for 4-chloro-6,7-dimethoxyquinoline) are typical for halogenated quinolines due to strong intermolecular interactions .

- Solubility: Hydrochloride salts (e.g., 6-aminoquinoline HCl) exhibit improved water solubility compared to non-ionic analogues .

Key Observations:

- Industrial Use: Chloromethyl derivatives are valued as intermediates in drug synthesis, highlighting the versatility of quinoline scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。